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Compound of Interest

Compound Name: SRI-29574

Cat. No.: B610989

Head-to-Head Comparison: SRI-29574 and
Modafinil

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed, data-driven comparison of SRI-29574 and modafinil, two
compounds with distinct mechanisms of action targeting the dopamine transporter (DAT). The
information is intended for researchers, scientists, and professionals in the field of drug
development to facilitate an objective evaluation of their pharmacological profiles.

Overview and Mechanism of Action

SRI-29574 is a novel and potent allosteric modulator of the dopamine transporter.[1][2][3]
Unlike traditional DAT inhibitors that bind to the primary substrate site, allosteric modulators
bind to a distinct site on the transporter, influencing its conformation and function.[4][5] SRI-
29574 partially inhibits dopamine uptake with high potency.[1][2][3]

Modafinil is a wakefulness-promoting agent with a complex and not fully elucidated mechanism
of action.[6] Its primary action is thought to be the inhibition of dopamine reuptake by binding to
the dopamine transporter, leading to an increase in extracellular dopamine.[7][8][9] However,
its affinity for DAT is relatively low.[7][8][9] Modafinil also influences several other
neurotransmitter systems, including norepinephrine, serotonin, glutamate, GABA, histamine,
and orexin, which contribute to its pharmacological effects.[6][8]
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Quantitative Pharmacological Data

The following tables summarize the available quantitative data for SRI-29574 and modafinil,
focusing on their interactions with monoamine transporters.

Table 1: In Vitro Transporter Binding and Uptake Inhibition
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Compound Target Assay Type Species Value Reference
[FH]DA
ICs0=2.3%
SRI-29574 DAT Uptake Rat [1][2]
o 0.4 nM
Inhibition
Partial
SERT Uptake Rat - [11[2][3]
Inhibition
Partial
NET Uptake Rat - [1112][3]
Inhibition
[BH]WIN3542
DAT o Rat No effect [1][2]
8 Binding
- [FHIWIN o
Modafinil Guinea Pig Ki=1.93 uM
) DAT 35,428 ] [9]
(racemic) o Striatum (1930 nM)
Binding
[BH]WIN
HEK293 cells Ki=2.1-2.3
DAT 35,428 [71[8]
o (human DAT) uM
Binding
[FH]DA
COS7 cells
DAT Uptake ICs0 =13 uM [8]
o (human DAT)
Inhibition
[BH]WIN
o HEK293 cells
R-Modafinil DAT 35,428 Ki=0.78 uM [7]
o (human DAT)
Binding
[FH]DA
DAT Uptake - ICso=4.0puM  [7]
Inhibition
[BH]WIN
o HEK293 cells
S-Modafinil DAT 35,428 Ki=2.5uM [7]
o (human DAT)
Binding

© 2025 BenchChem. All rights reserved.

3/9

Tech Support


https://pubmed.ncbi.nlm.nih.gov/25788711/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4429677/
https://pubmed.ncbi.nlm.nih.gov/25788711/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4429677/
https://www.medchemexpress.com/sri-29574.html
https://pubmed.ncbi.nlm.nih.gov/25788711/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4429677/
https://www.medchemexpress.com/sri-29574.html
https://pubmed.ncbi.nlm.nih.gov/25788711/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4429677/
https://scispace.com/pdf/modafinil-binds-to-the-dopamine-uptake-carrier-site-with-low-4sg9wtyqd1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3791559/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3413742/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3413742/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3791559/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3791559/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3791559/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610989?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

[FH]DA
DAT Uptake - ICs0=8.7puM  [7]
Inhibition
. [3H]Nisoxetin No significant
Modafinil NET o - o
e Binding affinity
. [*H]Citalopra No significant
Modafinil SERT o - o
m Binding affinity

Note: A direct head-to-head comparative study of SRI-29574 and modafinil in the same assays
is not currently available in the public domain. The data presented is compiled from separate

studies.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of SRI-29574 and modafinil at the dopamine transporter are

illustrated below.
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Caption: Comparative binding sites of SRI-29574 and modafinil on the dopamine transporter.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
4.1. Dopamine Transporter (DAT) Uptake Inhibition Assay

o Objective: To determine the potency of a compound in inhibiting the uptake of dopamine by
the dopamine transporter.
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e Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably
expressing the human dopamine transporter (hDAT).

e Protocol:

o Cells are plated in 96-well plates and grown to confluence.

o On the day of the experiment, the growth medium is removed, and the cells are washed
with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

o Cells are then incubated with varying concentrations of the test compound (e.g., SRI-
29574 or modafinil) for a specified pre-incubation period (e.g., 10-20 minutes) at 37°C.

o A solution containing a fixed concentration of radiolabeled dopamine (e.g., [BH]DA) is
added to each well, and the incubation continues for a short period (e.g., 5-10 minutes) at
37°C.

o The uptake is terminated by rapidly washing the cells with ice-cold KRH buffer to remove
extracellular [3H]DA.

o The cells are lysed, and the intracellular radioactivity is measured using a scintillation
counter.

o Non-specific uptake is determined in the presence of a high concentration of a known DAT
inhibitor (e.g., cocaine or GBR12909).

o The concentration of the test compound that inhibits 50% of the specific [3H]DA uptake
(ICso) is calculated by non-linear regression analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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